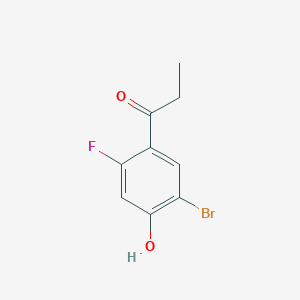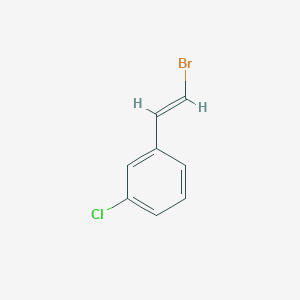
1-(2-Bromoethenyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethenyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromine atom is attached to an ethenyl group, and a chlorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethenyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethenyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chlorophenylethane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-chlorophenylethane.
Aplicaciones Científicas De Investigación
1-(2-Bromoethenyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethenyl)-3-chlorobenzene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom on the benzene ring, which affects the overall electron density and reactivity of the molecule.
Comparación Con Compuestos Similares
1-(2-Bromoethenyl)benzene: Similar structure but lacks the chlorine atom.
3-Chlorostyrene: Similar structure but lacks the bromine atom.
1-Bromo-3-chlorobenzene: Similar structure but lacks the ethenyl group.
Uniqueness: 1-(2-Bromoethenyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. The combination of these substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6BrCl |
|---|---|
Peso molecular |
217.49 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |
Clave InChI |
CDPDVBVBLJTZEI-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/Br |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


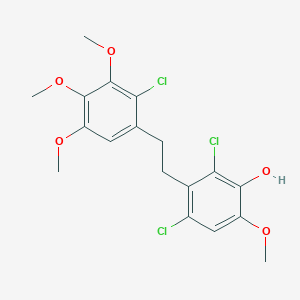

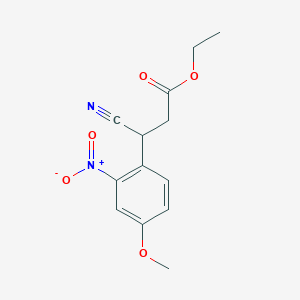
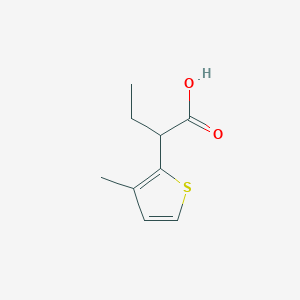


![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
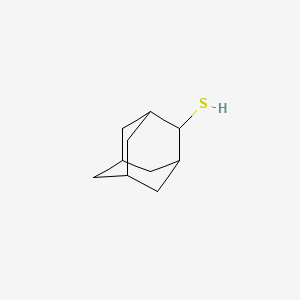
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)



